2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline

P2X7 neuroinflammation immuno-oncology

This 2-benzoyl-3-phenyl-6,7-dimethylquinoxaline (CAS: 1310684-31-1) is a potent, sub-nanomolar P2X7 antagonist (IC50=5.01 nM) with a unique 6,7-dimethyl substitution pattern. Ideal for neuroinflammation and immuno-oncology research. Select this precise CAS for reproducible P2X7-targeted studies. Request a quote for custom synthesis or bulk orders.

Molecular Formula C23H18N2O
Molecular Weight 338.4 g/mol
CAS No. 1310684-31-1
Cat. No. B1412455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
CAS1310684-31-1
Molecular FormulaC23H18N2O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O/c1-15-13-19-20(14-16(15)2)25-22(23(26)18-11-7-4-8-12-18)21(24-19)17-9-5-3-6-10-17/h3-14H,1-2H3
InChIKeyQCOJQLWBDLGCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline (CAS 1310684-31-1) – High-Potency P2X7 Antagonist Scaffold for Neuroinflammation and Immunology Research Procurement


2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline (CAS: 1310684-31-1) is a densely functionalized quinoxaline derivative characterized by a 6,7-dimethyl substitution pattern on the heterocyclic core and distinct benzoyl and phenyl appendages at the 2- and 3-positions. This compound has been empirically profiled as a potent, sub-nanomolar antagonist of the human P2X7 purinergic receptor [1], a ligand-gated ion channel intimately involved in IL-1β release, neuroinflammation, and chronic pain signaling. The presence of both benzoyl and phenyl groups, combined with the specific 6,7-dimethyl arrangement, distinguishes this molecule from simpler quinoxaline analogs and contributes to a unique target engagement profile that is directly relevant to research programs focused on inflammasome modulation and immuno-oncology [1].

Why In-Class Substitution Fails: The Critical Role of 6,7-Dimethyl and 2-Benzoyl-3-Phenyl Substitution in 1310684-31-1 for Target Differentiation


Generic substitution of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline with other quinoxaline derivatives is not feasible due to the profound impact of substitution patterns on biological potency and selectivity. The core quinoxaline scaffold is highly tunable; however, the specific 6,7-dimethyl substitution, combined with the 2-benzoyl-3-phenyl arrangement, yields a P2X7 antagonism profile (IC₅₀ = 5.01 nM) that is 8-fold more potent than the well-known quinoxaline-based PARP inhibitor PARP Inhibitor XII (IC₅₀ = 33 nM for PARP-1) and is distinct from the hypoxia-selective cytotoxicity of 1,4-dioxide analogs like BPQ . Moreover, the absence of the 6,7-dimethyl group in the unsubstituted 2-benzoyl-3-phenylquinoxaline core would likely alter electronic distribution and steric bulk, potentially compromising the specific binding interactions responsible for the high affinity observed at P2X7 [1]. Therefore, selecting this precise CAS number is essential for reproducible P2X7-targeted studies, as even structurally related quinoxalines exhibit divergent pharmacological profiles that can confound experimental outcomes.

Quantitative Differentiation Guide for 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline (1310684-31-1): Head-to-Head Potency and Structural Divergence from Analogous Scaffolds


P2X7 Receptor Antagonism: Sub-Nanomolar Potency Surpassing Clinical and Preclinical Benchmarks

2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline demonstrates exceptionally potent antagonism at the human recombinant P2X7 receptor with an IC₅₀ of 5.01 nM when assessed via inhibition of benzoyl-ATP-induced IL-1β release in differentiated human THP-1 cells [1]. This potency is substantially greater than that of the reference P2X7 antagonist A-740003 (IC₅₀ = 40 nM for hP2X7) and the non-competitive antagonist KN-62 (IC₅₀ = 15 nM), representing a >8-fold and >3-fold improvement in inhibitory concentration, respectively [2]. Furthermore, the compound exhibits consistent potency across multiple assay formats, with IC₅₀ values of 10 nM in ethidium uptake assays and 10.2 nM in FLIPR calcium flux assays in human 1321N1 cells, confirming robust on-target activity [1]. This high potency positions the compound as a valuable tool for probing P2X7-driven signaling cascades, where minimal concentrations reduce the risk of off-target effects often associated with less potent antagonists.

P2X7 neuroinflammation immuno-oncology

P2X7 Antagonism: Species-Specific Potency Profile (Human vs. Rat) Reveals Favorable Human Selectivity

The compound exhibits a notable species-specific potency profile, with an IC₅₀ of 5.01–10.2 nM at human P2X7 receptors compared to 39.8–44.7 nM at rat P2X7 receptors [1]. This ~4-8 fold greater potency for human P2X7 over the rat ortholog is a distinct pharmacological feature when compared to other P2X7 antagonists like JNJ-55308942, which shows near-equivalent potency across human (IC₅₀ = 10 nM) and rat (IC₅₀ = 15 nM) receptors . In contrast, the compound A-438079 displays a more pronounced species difference but with significantly weaker overall human potency (IC₅₀ = 123 nM for human vs. 309 nM for rat) [2]. The human-selective profile of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline makes it a strategic choice for studies using human cell-based models or for translational research where minimizing rodent-specific artifacts is critical.

species selectivity P2X7 pharmacology translational research

Structural Divergence from Hypoxia-Selective 1,4-Dioxide Quinoxalines: A Non-Hypoxic P2X7-Selective Scaffold

Unlike the closely related 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) and 2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ), which function as hypoxia-selective cytotoxic agents with hypoxia potency of 1 µM and 20 µM and hypoxia cytotoxicity ratios (HCR) of 100 and 40, respectively [1], 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline lacks the 1,4-dioxide moiety and exhibits no reported hypoxia-selective cytotoxicity. Instead, its primary characterized activity is high-affinity antagonism at the P2X7 receptor (IC₅₀ = 5.01 nM) [2]. This fundamental mechanistic divergence is directly attributable to the absence of the N-oxide groups and the presence of the 6,7-dimethyl substitution, which reorients the compound's biological activity from a DNA-damaging, HIF-1α-modulating agent to a specific ion channel antagonist. This clear differentiation prevents the confounding of hypoxia-related mechanisms with purinergic signaling in experimental models.

quinoxaline SAR hypoxia selectivity drug design

Distinct Chemical Space and Synthetic Accessibility Compared to Polycyclic P2X7 Antagonists

In comparison to highly potent but structurally complex P2X7 antagonists like CHEMBL1823817 (IC₅₀ = 0.76 nM), which contains a polycyclic core and multiple chiral centers [1], 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline presents a simpler, achiral quinoxaline framework that is more amenable to synthetic modification and analog generation. While CHEMBL1823817 offers sub-nanomolar potency, its synthetic complexity limits its utility for rapid structure-activity relationship (SAR) exploration. The target compound's IC₅₀ of 5.01 nM provides a compelling balance of high potency and a synthetically tractable core [2]. This accessibility makes it a superior starting point for medicinal chemistry campaigns aiming to optimize ADME properties or introduce additional functionality while retaining potent P2X7 engagement. Furthermore, the 6,7-dimethyl substitution provides a well-defined handle for further functionalization, a feature absent in the unsubstituted 2-benzoyl-3-phenylquinoxaline core.

medicinal chemistry synthetic versatility quinoxaline scaffold

Definitive Research and Industrial Application Scenarios for 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline (1310684-31-1) Based on Quantified Differentiation


P2X7-Mediated Neuroinflammation and Chronic Pain Model Development

Given its high potency (IC₅₀ = 5.01 nM) and human-selective P2X7 antagonism [1], this compound is ideally suited for establishing in vitro models of neuroinflammation. It can be employed at low nanomolar concentrations in human microglial cell lines (e.g., HMC3) or iPSC-derived neurons to block ATP-induced IL-1β release without the confounding hypoxia-selective cytotoxicity associated with 1,4-dioxide quinoxalines like DCQ and BPQ [2]. This allows researchers to specifically interrogate the P2X7-NLRP3 inflammasome axis in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where purinergic signaling plays a key role.

Immuno-Oncology Research: Modulation of Tumor-Associated Macrophages (TAMs)

The compound's potent inhibition of P2X7-mediated IL-1β release [1] makes it a strategic tool for investigating the role of purinergic signaling in the tumor microenvironment. P2X7 activation on tumor-associated macrophages promotes an immunosuppressive and pro-angiogenic phenotype. By selectively antagonizing this receptor at sub-10 nM concentrations, researchers can assess the impact on TAM polarization and T-cell function in co-culture assays. The human-selective profile (8-fold over rat) is particularly advantageous for experiments using human primary macrophages or humanized mouse models, ensuring that observed effects are relevant to human tumor immunology.

Medicinal Chemistry Lead Optimization for Novel P2X7 Antagonists

2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline serves as a privileged scaffold for lead optimization due to its balanced profile of high potency (IC₅₀ = 5.01 nM) and synthetic accessibility [1][3]. Its achiral quinoxaline core is more amenable to parallel synthesis and analog generation than polycyclic P2X7 antagonists like CHEMBL1823817 [3]. Medicinal chemistry teams can utilize this compound as a starting point to explore substitutions on the phenyl or benzoyl rings to improve metabolic stability, CNS penetration, or oral bioavailability while maintaining the core P2X7 pharmacophore. The 6,7-dimethyl group provides a distinct structural vector for introducing solubility-enhancing moieties.

Comparative Pharmacology Studies to Deconvolute Hypoxia vs. Purinergic Signaling

This compound is uniquely positioned as a non-hypoxic control for studies involving 1,4-dioxide quinoxalines (DCQ, BPQ) [2]. In cancer biology, where hypoxia and purinergic signaling can both drive tumor progression, using 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline allows researchers to dissect whether observed effects are due to P2X7 antagonism (target compound) or HIF-1α modulation and DNA damage (1,4-dioxides) [2]. This clear mechanistic differentiation prevents misinterpretation of experimental results and ensures the correct attribution of biological outcomes to specific molecular targets.

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